4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6H-furo[2,3-f]quinazoline-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2O3/c11-5-3-6-7(8-4(5)1-2-16-8)9(14)13-10(15)12-6/h1-3H,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQUPTQUUXGPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C3C(=CC(=C21)Br)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.06 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor-Directed Bromination
Brominating 2-aminobenzamide precursors before cyclization ensures regioselectivity. For example, 4-bromo-2-aminobenzamide can be synthesized via:
-
Sandmeyer Reaction : Diazotization of 4-nitro-2-aminobenzamide followed by bromide substitution.
-
Electrophilic Bromination : Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.
Table 2 : Bromination Efficiency of 2-Aminobenzamide Derivatives
| Substrate | Brominating Agent | Temperature | Yield (%) |
|---|---|---|---|
| 2-Aminobenzamide | NBS | 0°C | 65 |
| 4-Nitro-2-aminobenzamide | Br₂/H₂SO₄ | 25°C | 72 |
Post-Cyclization Bromination
Direct bromination of the fused quinazoline-dione core is less common due to deactivation by electron-withdrawing groups. However, radical bromination using Br₂ and a Lewis acid (e.g., FeBr₃) under UV light may achieve moderate yields.
Integrated Synthesis: Combining Cyclization and Halogenation
A convergent route integrating DMAP-catalyzed cyclization and furan annulation has been proposed:
-
Synthesis of 4-Bromo-2-aminobenzamide : Brominate 2-aminobenzamide using NBS in DMF.
-
Quinazoline-Dione Formation : React with (Boc)₂O and DMAP in CH₃CN under microwave conditions.
-
Furan Annulation : Hydrolyze to the diacid and cyclize in acetic anhydride.
Table 3 : Integrated Route Efficiency
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DMF, 0°C | 68 |
| Quinazoline-Dione Cyclization | MW, CH₃CN, DMAP | 85 |
| Furan Annulation | Ac₂O, reflux | 73 |
Challenges and Optimization Opportunities
-
Regioselectivity : Ensuring bromination at position 4 requires directing groups or precise reaction control.
-
Functional Group Tolerance : Electron-withdrawing groups on the quinazoline core may necessitate protective strategies during furan annulation.
-
Catalyst Development : Exploring non-DMAP catalysts (e.g., DABCO) could improve yields for electron-deficient substrates .
Chemical Reactions Analysis
Types of Reactions
4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The keto groups at the 7 and 9 positions can participate in redox reactions.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 4-position.
Oxidation and Reduction Reactions: Products include reduced or oxidized forms of the compound with modifications at the keto groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H6BrN2O2
- Molecular Weight : 252.07 g/mol
- IUPAC Name : 4-bromo-2,3-furo[2,3-f]quinazoline-7,9-dione
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit potent antimicrobial properties. The compound 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione has been evaluated for its effectiveness against various bacterial strains.
Case Studies
- Antibacterial Effects :
- Antifungal Activity :
Anticancer Potential
Quinazoline derivatives are also recognized for their anticancer properties. The structural modifications in compounds like this compound have been linked to enhanced cytotoxicity against cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cells :
- Targeting Specific Pathways :
Other Pharmacological Activities
Beyond antimicrobial and anticancer applications, this compound has shown promise in several other areas:
- Anti-inflammatory Properties : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways and may be beneficial in treating inflammatory diseases .
- Neuroprotective Effects : There is emerging evidence that certain quinazoline compounds may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
Synthetic Routes Overview
| Methodology | Description | Yield |
|---|---|---|
| Traditional Synthesis | Involves multiple condensation reactions using furoquinazolines as starting materials | Moderate |
| One-Pot Synthesis | Utilizes metal-free catalysis for efficient synthesis with reduced steps | High |
Mechanism of Action
The mechanism of action of 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Quinazoline Family
Several quinazoline derivatives share structural motifs with 4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione. A notable example is 8-[3-[Boc(3,4-dimethoxyphenethyl)amino]propyl]-4-bromo-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-3H-imidazo[4,5-h]isoquinoline-7,9(6H,8H)-dione (referred to as Compound A for brevity). Key similarities and differences include:
Key Observations :
- Both compounds feature bromine at position 4 and dione groups, which may confer similar reactivity in cross-coupling reactions or hydrogen-bonding interactions.
Comparison with Flavonoid-Based Derivatives
These compounds exhibit antioxidant and anti-inflammatory properties, but their structural differences highlight distinct chemical behaviors:
Key Observations :
- Flavonoid derivatives rely on hydroxyl groups and glycosylation for solubility and bioactivity, whereas the bromine and dione groups in 4-Bromofuroquinazoline-dione may favor electrophilic interactions or metal coordination.
Biological Activity
4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, cytotoxic, and other pharmacological effects, supported by relevant research findings and data.
- Molecular Formula : CHBrNO
- Molecular Weight : 281.065 g/mol
- IUPAC Name : 4-bromo-7,9-dihydro-6H-furo[2,3-f]quinazoline-7,9-dione
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of 4-bromofuro[2,3-f]quinazoline derivatives. For instance:
- Activity Against Gram-positive and Gram-negative Bacteria : Compounds derived from this scaffold have shown varying degrees of activity against bacterial strains. For example, certain derivatives exhibited inhibition zones ranging from 10 to 15 mm against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 65 mg/mL .
Cytotoxic Activity
Research has demonstrated significant cytotoxic effects of this compound against various cancer cell lines:
- Glioblastoma Cells : One study reported that derivatives of this compound induced apoptosis in human glioblastoma cells. The mechanism involved cell cycle arrest at the G1 phase and activation of apoptotic pathways .
Molecular Docking Studies
Molecular docking studies have been performed to understand the binding interactions of 4-bromofuro[2,3-f]quinazoline derivatives with target proteins:
- Binding Affinity : The compound demonstrated significant binding affinity to key amino acids in the active sites of kinases involved in cancer progression. This suggests its potential as a lead compound for further development in cancer therapeutics .
Study 1: Antimicrobial Efficacy
In a comparative study on quinazoline derivatives, 4-bromofuro[2,3-f]quinazoline derivatives were tested against various pathogens. The results indicated that:
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Pathogen |
|---|---|---|---|
| 4-Bromo Derivative A | 12 | 70 | S. aureus |
| 4-Bromo Derivative B | 11 | 75 | E. coli |
| 4-Bromo Derivative C | 15 | 65 | C. albicans |
These findings suggest that structural modifications can enhance antibacterial efficacy .
Study 2: Cytotoxicity Against Cancer Cells
A significant study assessed the cytotoxic effects of various quinazoline derivatives on cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound X | MCF-7 (Breast Cancer) | 168.78 | Apoptosis Induction |
| Compound Y | U87 (Glioblastoma) | 120.50 | G1 Phase Arrest |
The data indicates that the bromine substitution enhances the anticancer activity of these compounds .
Q & A
Q. What safety protocols are critical when handling brominated quinazolines in high-temperature reactions?
- Methodological Answer : Use explosion-proof reactors for exothermic bromination steps. mandates fume hoods with HEPA filters to capture volatile HBr . Implement quenching protocols (e.g., NaHCO₃ for acid neutralization) and FTIR gas analysis to monitor airborne bromine levels (<0.1 ppm OSHA limit) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
